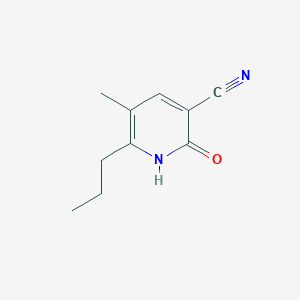
5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyridine ring with various substituents, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate aldehydes, ketones, and nitriles under specific conditions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonium acetate. The reaction is usually carried out in ethanol or methanol as a solvent, and the mixture is heated under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Amine or ester derivatives.
Scientific Research Applications
5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or activation. The pathways involved may include the modulation of cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile
- 5-Fluoro-2,6-dihydroxynicotinonitrile
- 5-Methyl-2-(5-methyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one
Uniqueness
5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. Its propyl group and nitrile functionality make it a versatile compound for various applications, distinguishing it from other similar molecules .
Biological Activity
5-Methyl-2-oxo-6-propyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound belonging to the dihydropyridine class, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurology and oncology.
The molecular formula of this compound is C10H12N2O, with a molecular weight of 176.21 g/mol. Its structure includes a pyridine ring with a propyl group and a nitrile functionality, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 5-methyl-2-oxo-6-propyl-1H-pyridine-3-carbonitrile |
| InChI Key | FLCKZNDAAMXGMC-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It acts as a ligand for metal ions and may inhibit or activate specific enzymes involved in metabolic pathways. This interaction can modulate cellular signaling and influence processes such as apoptosis and inflammation.
Antimicrobial Activity
Research indicates that compounds in the dihydropyridine class exhibit significant antimicrobial properties. Studies have shown that this compound has demonstrated efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly in inhibiting tumor growth and inducing apoptosis in cancer cell lines. Mechanistic studies suggest that it may interfere with cell cycle progression and promote oxidative stress in cancer cells.
Neuroprotective Effects
Given the structural similarities with known neuroprotective agents, this compound is being explored for its potential in treating neurodegenerative diseases. Preliminary studies indicate that it may help mitigate oxidative stress and inflammation associated with conditions like Parkinson's disease.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several dihydropyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
- Anticancer Activity : In vitro assays on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell type.
- Neuroprotection : Animal models subjected to neurotoxic agents demonstrated that administration of the compound significantly reduced neuronal loss and improved motor function, indicating its potential therapeutic role in neurodegenerative disorders.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-methyl-2-oxo-6-propyl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2O/c1-3-4-9-7(2)5-8(6-11)10(13)12-9/h5H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
FLCKZNDAAMXGMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C(=O)N1)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















